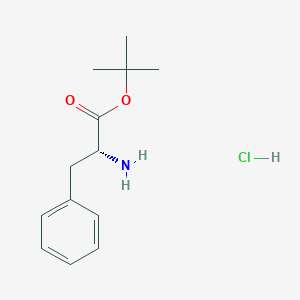

H-D-Phe-OtBu.HCl

描述

The exact mass of the compound (R)-tert-Butyl 2-amino-3-phenylpropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

tert-butyl (2R)-2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMCEXDXULPJPG-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580028 | |

| Record name | tert-Butyl D-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3403-25-6 | |

| Record name | tert-Butyl D-phenylalaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-amino-3-phenylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-D-Phe-OtBu.HCl: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of H-D-Phe-OtBu.HCl (D-Phenylalanine tert-butyl ester hydrochloride). This compound is a crucial building block in peptide synthesis and holds significant potential in pharmaceutical research and development.

Core Chemical Properties and Structure

This compound is the hydrochloride salt of the tert-butyl ester of D-phenylalanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of D-phenylalanine, preventing it from participating in unwanted side reactions during peptide synthesis. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Chemical Structure

The structure of this compound consists of a D-phenylalanine core, where the carboxylic acid is esterified with a tert-butyl group, and the amino group is protonated with hydrochloric acid.

Molecular Formula: C₁₃H₂₀ClNO₂[1]

Molecular Weight: 257.76 g/mol [1][2][3]

CAS Number: 3403-25-6[1][4][5]

IUPAC Name: (R)-tert-butyl 2-amino-3-phenylpropanoate hydrochloride

Physicochemical Properties

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [5][] |

| Melting Point | 220-225 °C | [5] |

| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [1] |

| Optical Rotation | [α]D²⁰ = -47.3 ± 2º (c=1 in EtOH) | [5] |

| Storage | Store at 0-8 °C in a dry, well-ventilated place. | [5][7] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of amino acid tert-butyl esters involves the reaction of the amino acid with tert-butyl acetate in the presence of an acid catalyst, such as perchloric acid. The following is a representative protocol adapted from literature for the synthesis of the L-isomer, which can be applied to the D-isomer.

Materials:

-

D-Phenylalanine

-

tert-Butyl acetate

-

Perchloric acid (60% aqueous solution)

-

Isopropyl ether

-

Hydrogen chloride gas

-

Nitrogen gas

Procedure:

-

Suspend D-Phenylalanine in tert-butyl acetate.

-

Add a catalytic amount of 60% aqueous perchloric acid to the suspension.

-

Stir the mixture at a controlled temperature (e.g., 18-23 °C) for a specified period (e.g., 18-24 hours) to allow for the esterification reaction to proceed.[8]

-

After the reaction is complete, cool the mixture.

-

Introduce hydrogen chloride gas into the solution to precipitate the hydrochloride salt of the product.[8]

-

Filter the precipitated crystals and wash with a suitable solvent, such as isopropyl ether, to remove impurities.[8]

-

Dry the collected white crystals under reduced pressure to obtain this compound.[8]

Purification by Recrystallization

Further purification of the synthesized this compound can be achieved by recrystallization.

Materials:

-

Crude this compound

-

Suitable solvent system (e.g., ethanol/water, methanol/ether)

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a standard method to determine the enantiomeric purity of this compound.

-

Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is effective for separating enantiomers of N-acylated amino acids.

-

Mobile Phase: A polar ionic mobile phase, for instance, a mixture of methanol with acetic acid and triethylamine, can be employed.[9]

-

Detection: UV detection at 210 nm is a common method.[10]

-

Expected Purity: Commercial grades of this compound typically exhibit a purity of ≥99% by HPLC.[5]

Applications in Drug Development

This compound is a valuable building block in the synthesis of peptides and peptidomimetics for therapeutic applications. Its D-configuration can impart increased resistance to enzymatic degradation, leading to a longer in vivo half-life of the resulting peptide drug.

Solid-Phase Peptide Synthesis (SPPS)

This compound is commonly used in Fmoc-based solid-phase peptide synthesis. The tert-butyl ester protects the C-terminus while the Fmoc group protects the N-terminus of another amino acid. The general workflow for incorporating this compound into a growing peptide chain is as follows:

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

In this process, the N-terminal Fmoc protecting group of the resin-bound peptide is removed. Then, the next Fmoc-protected amino acid (in this case, Fmoc-D-Phe-OH, which would be used in conjunction with this compound in a solution-phase synthesis or a similar protected D-Phe for SPPS) is activated and coupled to the free amine. This cycle is repeated to build the desired peptide sequence.

Biological Significance and Signaling Pathways

D-Phenylalanine, the core component of this compound, is a precursor to several important biomolecules, including catecholamines. While L-phenylalanine is the natural precursor, D-phenylalanine can also be converted in the body. The catecholamine biosynthesis pathway is a critical signaling pathway in the nervous system and endocrine system.

Caption: Catecholamine Biosynthesis Pathway.

This pathway begins with the conversion of phenylalanine to tyrosine, which is then hydroxylated to form L-DOPA (or D-DOPA from D-Tyrosine). Subsequent enzymatic steps lead to the synthesis of dopamine, norepinephrine, and epinephrine, which are crucial neurotransmitters and hormones involved in various physiological processes.[9][10][11]

Safety and Handling

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).[7][12]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. For specific applications and detailed experimental conditions, it is recommended to consult the primary literature and relevant safety documentation.

References

- 1. H-D-PHE-OTBU HCL | 3403-25-6 [chemicalbook.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512) [hmdb.ca]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 4. peptide.com [peptide.com]

- 5. shop.bachem.com [shop.bachem.com]

- 7. fishersci.com [fishersci.com]

- 8. JPH0977724A - Production of tertiary butyl ester of amino acid and its hydrochloride - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

D-Phenylalanine Tert-Butyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanine tert-butyl ester hydrochloride is a protected amino acid derivative with significant applications in peptide synthesis and pharmaceutical research. Its tert-butyl ester group provides stability to the carboxylic acid functional group, while the hydrochloride salt enhances its solubility in polar solvents, making it a versatile building block for complex organic molecules. This guide provides an in-depth overview of its chemical properties, applications, relevant experimental protocols, and its role in modulating endogenous opioid signaling pathways.

Chemical and Physical Properties

D-phenylalanine tert-butyl ester hydrochloride is a white crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 3403-25-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₂₀ClNO₂ | [1][2][3] |

| Molecular Weight | 257.76 g/mol | [6] |

| Appearance | White powder | [1][7] |

| Melting Point | 220-225 °C | [1] |

| Solubility | Soluble in water. | [8] |

| Optical Rotation | [α]²⁰/D = -47.3 ± 2° (c=1 in EtOH) | [1] |

| Storage | Store at 0-8 °C. | [1] |

Applications in Research and Development

The primary utility of D-phenylalanine tert-butyl ester hydrochloride lies in its role as a chiral building block in the synthesis of peptides and peptidomimetics.[1] The tert-butyl ester serves as a convenient protecting group for the carboxylic acid, preventing its participation in unwanted side reactions during peptide coupling. This protection is stable under various coupling conditions and can be removed under acidic conditions.

Peptide Synthesis

D-phenylalanine tert-butyl ester hydrochloride is a crucial reagent in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[9] In these processes, the amino group of the compound is coupled with the activated carboxylic acid of another amino acid, extending the peptide chain. The use of the D-enantiomer is of particular interest for the synthesis of peptides with increased stability against enzymatic degradation, as naturally occurring proteases primarily recognize L-amino acids.

Pharmaceutical Development

The parent compound, D-phenylalanine, is known for its role as an inhibitor of enkephalinases, enzymes that degrade endogenous opioid peptides called enkephalins.[10] By preventing the breakdown of enkephalins, D-phenylalanine can potentiate their analgesic and antidepressant effects.[11] Consequently, D-phenylalanine tert-butyl ester hydrochloride serves as a valuable starting material for the synthesis of D-phenylalanine-containing compounds with potential therapeutic applications in pain management and neurology.[1]

Experimental Protocols

The following are generalized yet detailed methodologies for the use of D-phenylalanine tert-butyl ester hydrochloride in key experimental procedures.

Solution-Phase Dipeptide Synthesis

This protocol outlines the synthesis of a dipeptide using D-phenylalanine tert-butyl ester hydrochloride and an N-protected L-amino acid.

Materials:

-

D-phenylalanine tert-butyl ester hydrochloride

-

N-protected L-amino acid (e.g., Boc-L-Alanine)

-

Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide - DCC)

-

Racemization suppressant (e.g., 1-Hydroxybenzotriazole - HOBt)

-

Base (e.g., Triethylamine - TEA or N-methylmorpholine)

-

Anhydrous solvent (e.g., Dichloromethane - DCM or Chloroform)

-

10% aqueous Potassium Bisulfate (KHSO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Neutralization of D-phenylalanine tert-butyl ester hydrochloride:

-

Suspend D-phenylalanine tert-butyl ester hydrochloride (1 equivalent) in anhydrous DCM.

-

Add TEA (1 equivalent) and stir the mixture at room temperature for 15 minutes to obtain the free amine.

-

-

Activation of the N-protected L-amino acid:

-

In a separate flask, dissolve the N-protected L-amino acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.

-

Add DCC (1.1 equivalents) to the solution and stir for 5 minutes to form the activated ester.

-

-

Coupling Reaction:

-

Add the neutralized D-phenylalanine tert-butyl ester solution to the activated N-protected L-amino acid solution at 0°C.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 10% aqueous KHSO₄, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude dipeptide can be purified by column chromatography on silica gel.

-

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol describes a single coupling cycle in Boc-based SPPS for the addition of an amino acid to a growing peptide chain on a resin, where D-phenylalanine tert-butyl ester hydrochloride would be used as one of the building blocks (after conversion to its Nα-Boc protected form).

Materials:

-

Peptide synthesis resin (e.g., Merrifield resin)

-

Nα-Boc protected amino acids (including Boc-D-phenylalanine)

-

Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

-

Diisopropylethylamine (DIEA) in DCM (e.g., 5% v/v) for neutralization

-

Coupling agent (e.g., HBTU)

-

Base (e.g., DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DCM in the reaction vessel.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide by treating with 50% TFA in DCM for approximately 30 minutes.

-

Washing: Wash the resin thoroughly with DCM and then DMF.

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 5% DIEA in DCM.

-

Washing: Wash the resin again with DMF to remove excess base.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Nα-Boc protected amino acid (e.g., Boc-D-phenylalanine) (3 equivalents) with a coupling agent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours to ensure complete coupling.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: The cycle of deprotection, neutralization, and coupling is repeated with the subsequent amino acids in the desired sequence.

Signaling Pathways and Mechanisms of Action

The pharmacological interest in D-phenylalanine and its derivatives stems from its ability to inhibit enkephalin-degrading enzymes, thereby potentiating the endogenous opioid system.

Enkephalinase Inhibition and Opioid Receptor Signaling

Enkephalins are endogenous pentapeptides that act as neurotransmitters, binding to opioid receptors to produce analgesic effects. Their action is terminated by enzymatic degradation by enkephalinases, such as carboxypeptidase A and neprilysin. D-phenylalanine acts as a competitive inhibitor of these enzymes. By slowing the degradation of enkephalins, D-phenylalanine increases their concentration in the synaptic cleft, leading to enhanced activation of opioid receptors.

The binding of enkephalins to opioid receptors, which are G-protein coupled receptors (GPCRs), initiates an intracellular signaling cascade.[12][13][14] This cascade typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] It also leads to the closure of voltage-gated calcium channels and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[15] The net effect is a hyperpolarization of the neuron and a reduction in neurotransmitter release, which underlies the analgesic effect.

Experimental and Purification Workflow

The synthesis and purification of a peptide using D-phenylalanine tert-butyl ester hydrochloride follows a structured workflow to ensure the desired product is obtained with high purity.

Safety and Handling

D-phenylalanine tert-butyl ester hydrochloride should be handled in a well-ventilated area.[8] It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is hygroscopic and heat-sensitive, and therefore should be stored in a tightly sealed container in a dry place at the recommended temperature of 2-8°C.[8][16] It is incompatible with strong oxidizing agents.[8][16] In case of fire, appropriate extinguishing media should be used, and self-contained breathing apparatus should be worn.[16]

Conclusion

D-phenylalanine tert-butyl ester hydrochloride is a valuable and versatile reagent for chemical and pharmaceutical research. Its utility in peptide synthesis allows for the creation of novel peptides with enhanced stability and specific biological activities. Furthermore, its connection to the modulation of the endogenous opioid system through enkephalinase inhibition makes it a key compound in the development of new therapeutics for pain and neurological disorders. A thorough understanding of its properties, handling, and reaction methodologies is crucial for its effective and safe use in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. D-Phenylalanine tert-butyl ester hydrochloride, 98% 5 g | Request for Quote [thermofisher.com]

- 3. D-Phenylalanine tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 4. D-PHENYLALANINE TERT-BUTYL ESTER HYDROCHLORIDE|3403-25-6 [union-chems.com]

- 5. peptide.com [peptide.com]

- 6. DL-Phenylalanine t-butyl ester hydrochloride AldrichCPR [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. D-Phenylalanine tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 9. Solution Phase Peptide Synthesis: The Case of Biphalin | Springer Nature Experiments [experiments.springernature.com]

- 10. D-Phenylalanine - Wikipedia [en.wikipedia.org]

- 11. Phenylalanine - Wikipedia [en.wikipedia.org]

- 12. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

H-D-Phe-OtBu.HCl CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-D-Phe-OtBu.HCl, also known as D-Phenylalanine tert-butyl ester hydrochloride. It is a protected form of the essential amino acid D-Phenylalanine. This compound serves as a crucial building block in peptide synthesis and is noted for its role in various biological processes, including the biosynthesis of catecholamines and as an anti-enkephalinase agent.

Core Compound Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Citations |

| CAS Number | 3403-25-6 | [1][2][3] |

| Molecular Formula | C13H19NO2*ClH | [2] |

| Molecular Weight | 257.76 g/mol | [2][4][5] |

| Appearance | White to off-white solid/powder | [2][5] |

| Melting Point | 208-211°C | [2] |

| Boiling Point | 336.9°C at 760 mmHg | [2] |

| Flash Point | 157.6°C | [2] |

| Solubility | Soluble in water. Soluble in DMSO (≥ 100 mg/mL). | [2][4] |

| Storage Temperature | 0-6°C | [2] |

Experimental Protocols and Applications

This compound is primarily utilized as a protected amino acid in solid-phase peptide synthesis (SPPS). The tert-butyl ester group protects the carboxylic acid moiety of D-phenylalanine, preventing it from reacting during the coupling of the amino group to the growing peptide chain.

General Protocol for Use in Solid-Phase Peptide Synthesis (SPPS):

A detailed methodology for the incorporation of this compound into a peptide sequence via SPPS is outlined below. This is a representative protocol and may require optimization based on the specific peptide sequence and scale.

Workflow for Solid-Phase Peptide Synthesis using this compound.

Biological Significance and Signaling Pathways

This compound, as a precursor to D-phenylalanine, is implicated in pathways that modulate pain and mood. D-phenylalanine is known to inhibit enkephalinases, enzymes that degrade enkephalins. Enkephalins are endogenous opioid peptides that play a significant role in pain management by binding to opioid receptors. By inhibiting their degradation, D-phenylalanine can potentiate and prolong the analgesic effects of enkephalins.

Mechanism of D-Phenylalanine in potentiating enkephalin-mediated analgesia.

This inhibition of enkephalin degradation leads to a higher concentration of enkephalins in the synaptic cleft, increasing their binding to opioid receptors on the postsynaptic neuron. This, in turn, enhances the downstream signaling that results in an analgesic effect. The use of this compound in the synthesis of peptides containing D-phenylalanine can, therefore, be a strategy for developing novel therapeutics for pain management.

References

H-D-Phe-OtBu.HCl: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility and stability of H-D-Phe-OtBu.HCl (D-Phenylalanine tert-butyl ester hydrochloride), a critical protected amino acid derivative utilized in peptide synthesis and various pharmaceutical research applications. This document compiles available data on its physicochemical properties and outlines detailed experimental protocols for its analysis, serving as a vital resource for professionals in drug development and chemical research.

Introduction

This compound is a protected form of the essential amino acid D-Phenylalanine. The tert-butyl ester group provides a stable protecting group for the carboxylic acid functionality, which is crucial during peptide synthesis to prevent unwanted side reactions.[1][2] The hydrochloride salt form of the compound enhances its solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1][2] Understanding the solubility and stability of this compound is paramount for its effective storage, handling, and application in the synthesis of peptides and other pharmaceutical intermediates.

Physicochemical Properties

This compound is typically supplied as a white to off-white crystalline powder.[] Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₃H₂₀ClNO₂ | [] |

| Molecular Weight | 257.76 g/mol | [] |

| CAS Number | 3403-25-6 | [4] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | 208-211 °C | [5] |

| Storage Temperature | 2-8°C (short-term), -20°C to -80°C (long-term solutions) |

Solubility Profile

The solubility of this compound has been qualitatively and quantitatively assessed in various solvents. The presence of the hydrochloride salt generally increases its solubility in polar solvents.[1][2]

Qualitative Solubility

This compound is reported to be soluble in a range of common organic solvents and water.

| Solvent | Solubility |

| Water | Soluble[6] |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble[7] |

Quantitative Solubility

| Solvent | Temperature | Concentration |

| DMSO | Not Specified | ≥ 100 mg/mL[7] |

The lack of comprehensive quantitative data highlights the necessity for researchers to determine the solubility in their specific solvent systems and experimental conditions.

Stability Profile

The stability of this compound is a critical factor for its successful application, particularly in multi-step syntheses. The tert-butyl ester is designed to be a stable protecting group under certain conditions but can be labile under others.

General Stability and Storage

For optimal stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place, protected from moisture and heat.[6] Recommended storage temperatures are 2-8°C for the solid material and -20°C to -80°C for stock solutions to minimize degradation over time.

Degradation Pathways

The primary degradation pathway of concern for this compound is the hydrolysis of the tert-butyl ester bond. This reaction is typically catalyzed by acid.

The tert-butyl ester group is known to be susceptible to acid-catalyzed hydrolysis, which would yield D-phenylalanine and tert-butanol. While generally stable to basic hydrolysis, prolonged exposure to strong bases may also lead to degradation.[8] The rate of hydrolysis is expected to be dependent on pH and temperature.

Phenylalanine and its derivatives contain a phenyl chromophore that can absorb UV light, potentially leading to photodegradation.[9] Forced degradation studies under controlled light exposure, as outlined in ICH guideline Q1B, are necessary to fully characterize the photostability of this compound.[1][10]

While specific studies on the oxidative degradation of this compound are not prevalent, studies on phenylalanine have shown that it can be degraded in the presence of oxidizing agents like lipid hydroperoxides, yielding products such as phenylacetic acid and benzaldehyde.[11][12]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and regulatory guidelines.

Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

HPLC-UV or UPLC-MS system

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UPLC-MS method.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Solubility Determination Workflow

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. This typically involves a forced degradation study to generate potential degradation products.

Objective: To develop a stability-indicating HPLC or UPLC method and to identify potential degradation pathways.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC or UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Photostability chamber

-

Oven

Procedure:

-

Method Development: Develop a reverse-phase HPLC or UPLC method capable of separating the parent compound from potential impurities and degradation products. A C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

-

Forced Degradation:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a specified time.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C).

-

Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m² of UVA).[1][10]

-

-

Analysis: Analyze the stressed samples at various time points using the developed analytical method. The use of a PDA detector can help in assessing peak purity, while a mass spectrometer is invaluable for the identification of degradation products.

-

Method Validation: Once the method is shown to be stability-indicating, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Study Workflow

Signaling Pathways

This compound itself is a synthetic intermediate and is not directly implicated in biological signaling pathways. However, its precursor, D-Phenylalanine, is known to be a precursor for the biosynthesis of catecholamines in the body and can act as an anti-enkephalinase agent.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. ema.europa.eu [ema.europa.eu]

- 4. peptide.com [peptide.com]

- 5. longdom.org [longdom.org]

- 6. D-Phenylalanine tert-butyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 7. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 11. researchgate.net [researchgate.net]

- 12. Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Overcoming the Stability Hurdle in Peptide Therapeutics

An In-depth Technical Guide to the Role of D-Amino Acids in Peptide and Peptidomimetic Design

For Researchers, Scientists, and Drug Development Professionals

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical application is often hindered by their short in vivo half-life, primarily due to rapid degradation by proteases.[1] Nature predominantly utilizes L-amino acids as the building blocks for proteins and peptides, and endogenous proteases are stereospecific enzymes that recognize and cleave peptide bonds between these L-residues.[1] A powerful strategy to overcome this limitation is the incorporation of D-amino acids—the non-natural mirror images (enantiomers) of L-amino acids.

This technical guide provides a comprehensive overview of the principles, design strategies, and experimental methodologies for utilizing D-amino acids in the development of stable and effective peptide and peptidomimetic therapeutics.

Core Principles of D-Amino Acid Incorporation

The strategic substitution of L-amino acids with their D-enantiomers confers several key advantages that address the inherent weaknesses of natural peptides.

Enhanced Proteolytic Stability

The primary and most significant benefit of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation.[2] Proteases, being chiral molecules, are highly specific to the L-configuration of amino acid residues.[1] The presence of a D-amino acid at a cleavage site creates a sterically incompatible conformation that the enzyme's active site cannot recognize, effectively preventing hydrolysis.[3] This enhanced stability leads to a longer circulating half-life in biological systems, improving bioavailability and therapeutic efficacy.[2][4] Peptides composed entirely of D-amino acids are often completely resistant to proteolysis.[5]

Modulation of Secondary and Tertiary Structure

Introducing a D-amino acid can profoundly influence a peptide's three-dimensional structure. While multiple D-amino acid substitutions in a sequence can disrupt α-helical or β-sheet structures, a single, strategically placed D-amino acid can induce specific and stable secondary structures, such as β-turns.[6][7] This conformational control is critical for mimicking the bioactive conformation of a parent L-peptide, which is often essential for receptor binding and biological activity.[8][9] Conversely, replacing all L-amino acids with their D-counterparts (an enantiomeric peptide) results in a left-handed helix instead of a right-handed one, but preserves the overall topology of the side chains relative to the backbone.[10][11]

Alteration of Biological Activity and Receptor Binding

The biological activity of a peptide is intrinsically linked to its structure and its ability to bind to a specific receptor. While replacing an L-amino acid with a D-amino acid can sometimes diminish or abolish activity by altering the precise orientation of side chains required for receptor interaction, it can also, in some cases, enhance binding affinity and potency.[12][13] For instance, the opioid peptide dermorphin is only active when its second residue is a D-alanine.[12] The design of "retro-inverso" peptides, which are made of D-amino acids in a reversed sequence, can mimic the side-chain topography of the original L-peptide, thereby retaining receptor binding while gaining proteolytic resistance.[4]

Design and Synthesis Strategies

The incorporation of D-amino acids can range from simple substitution to the complete redesign of the peptide backbone.

Logical Design Workflow

The process of designing a D-amino acid-containing peptide typically follows an iterative workflow aimed at optimizing stability while retaining or improving biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lifetein.com [lifetein.com]

- 7. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

H-D-Phe-OtBu.HCl: A Comprehensive Technical Guide to Material Safety

For researchers, scientists, and professionals in drug development, a thorough understanding of the materials in use is paramount to ensuring laboratory safety and experimental integrity. This in-depth technical guide provides a comprehensive overview of the material safety data for H-D-Phe-OtBu.HCl (D-Phenylalanine tert-butyl ester hydrochloride), a key reagent in peptide synthesis and various research applications.

Section 1: Chemical Identification and Properties

This compound is the hydrochloride salt of the tert-butyl ester of D-phenylalanine. Its chemical structure protects the carboxylic acid group, making it a valuable building block in the synthesis of peptides and other complex organic molecules.

| Identifier | Value |

| Chemical Name | D-Phenylalanine tert-butyl ester hydrochloride |

| Synonyms | H-D-Phe-OtBu HCl, (R)-tert-butyl 2-amino-3-phenylpropanoate hydrochloride |

| CAS Number | 3403-25-6[1][2] |

| Molecular Formula | C13H20ClNO2 |

| Molecular Weight | 257.76 g/mol |

| Appearance | White to light yellow powder or crystal |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and water.[1] |

Section 2: Hazard Identification and Safety Precautions

While comprehensive toxicological data is not extensively documented in publicly available literature, standard precautions for handling chemical reagents should be observed. The primary hazards are associated with inhalation, skin, and eye contact.

| Hazard Type | Description | Precautionary Statements |

| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[3] | Avoid breathing dust. Use in a well-ventilated area or with a dust respirator.[3][4] |

| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation.[3] | Wear protective gloves and clothing.[3][5] |

| Eye Contact | May cause eye irritation.[3] | Wear safety goggles or a face shield.[3][5] |

| Ingestion | May be harmful if swallowed.[3] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[6] |

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements: H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long-lasting effects)

-

Precautionary Statements: P264, P273, P280, P305 + P351 + P338, P337 + P313, P501

Section 3: Handling, Storage, and Disposal

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Protocols

A standardized workflow for handling this compound is essential to minimize exposure and prevent contamination.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Storage Conditions

To ensure the longevity and stability of the compound, the following storage conditions are recommended:

| Parameter | Recommendation |

| Temperature | Keep refrigerated. Do not store above 5°C (41°F).[3] For long-term storage, -20°C (for up to 1 month) or -80°C (for up to 6 months) is advised.[7] |

| Container | Keep container tightly closed.[3] |

| Atmosphere | Store under an inert atmosphere and protect from moisture as the product is hygroscopic.[5] |

| Incompatible Materials | Strong oxidizing agents.[3][8] |

Disposal

Waste material should be disposed of in accordance with federal, state, and local environmental control regulations.[3]

Section 4: Accidental Release and First Aid Measures

In the event of an accidental release or exposure, prompt and appropriate action is critical.

Accidental Release Measures

For a small spill, use appropriate tools to place the spilled material into a convenient waste disposal container.[3] For a large spill, use a shovel for the same purpose.[3] Ensure the area is well-ventilated and that all sources of ignition are removed.[4]

First Aid Protocols

A systematic approach to first aid is necessary following exposure.

Caption: A flowchart outlining the immediate first aid steps to be taken in case of exposure.

Section 5: Fire-Fighting Measures and Reactivity

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3][5][8]

Reactivity: The material is stable under recommended storage conditions.[3] It is incompatible with strong oxidizing agents.[3][8]

Section 6: Experimental Protocols

While this document focuses on the material safety data, this compound is a standard reagent in solid-phase peptide synthesis (SPPS). A general experimental workflow for its use in SPPS is outlined below.

Caption: A simplified workflow illustrating the role of amino acid derivatives like this compound in SPPS.

This guide is intended to provide comprehensive safety information for this compound. Researchers should always consult the most recent and complete Safety Data Sheet (SDS) from their supplier before use and adhere to all institutional safety protocols.

References

Core Principles of Amino Acid Protection in Peptide Synthesis: An In-depth Technical Guide

Introduction

Peptide synthesis is the cornerstone of creating therapeutic peptides, mapping protein interactions, and developing novel biomaterials. The process involves the stepwise formation of amide (peptide) bonds between amino acids in a precise, predetermined sequence. However, amino acids are multifunctional molecules, possessing a reactive α-amino group, an α-carboxyl group, and, in many cases, a reactive side-chain.[1] To prevent unwanted side reactions, such as self-polymerization or branching, and to direct the formation of the correct peptide bond, these reactive groups must be temporarily masked with "protecting groups".[2] This guide provides a comprehensive overview of the fundamental principles of amino acid protection, focusing on the orthogonal strategies that enable modern, efficient peptide synthesis.

The ideal protecting group must be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under specific conditions that do not affect the newly formed peptide bond or other protecting groups present in the molecule.[] This concept of selective removal is the basis of an orthogonal protection strategy , which is critical for the synthesis of complex peptides.[4][5] It involves using multiple classes of protecting groups that are cleaved under distinct, non-interfering chemical conditions.[5][6]

Nα-Amino Group Protection: The Core of Stepwise Synthesis

The temporary protection of the α-amino group of an incoming amino acid is fundamental to the stepwise elongation of the peptide chain.[7] This protection prevents the amino acid from coupling with itself.[2] Once the amino acid is coupled to the growing peptide chain, its Nα-protecting group is removed to reveal a new free amine, ready for the next coupling cycle.[8] Two strategies, based on the tert-Butoxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups, dominate the field of solid-phase peptide synthesis (SPPS).[][7]

The Boc (tert-Butoxycarbonyl) Strategy

Developed by R.B. Merrifield, the Boc strategy was the first to enable routine solid-phase peptide synthesis. It uses the acid-labile Boc group for temporary Nα-protection.[9]

-

Protection: The Boc group is introduced by reacting the amino acid's α-amino group with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[10][11]

-

Deprotection (Cleavage): The Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), often diluted in dichloromethane (DCM).[9][12] The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[10][13]

The Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy

The Fmoc strategy is now the most widely used method due to its milder deprotection conditions.[][8] It employs the base-labile Fmoc group for Nα-protection.

-

Protection: The Fmoc group is typically introduced using Fmoc-Cl or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions.[14][15]

-

Deprotection (Cleavage): The Fmoc group is cleaved under mild basic conditions, most commonly with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[15][16] The mechanism proceeds via a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorenyl ring system.[17] This generates a dibenzofulvene byproduct, which is trapped by the amine base (e.g., piperidine).[15][17]

Comparison of Nα-Protection Strategies

The choice between the Fmoc and Boc strategies depends on the peptide sequence, its length, and the presence of sensitive functional groups.[][6] The Fmoc/tBu strategy is considered fully orthogonal, whereas the Boc/Bzl strategy is quasi-orthogonal because both protecting group classes are removed by acid, albeit of different strengths.[6][9]

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |

| Lability | Base-labile[15] | Acid-labile[12] |

| Deprotection Reagent | 20% Piperidine in DMF[15][16] | Trifluoroacetic Acid (TFA) in DCM[9][12] |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc)[9] | Strong-acid-labile (e.g., Bzl, Tos)[6] |

| Final Cleavage from Resin | Strong acid (e.g., TFA)[7] | Very strong acid (e.g., HF, TFMSA)[9] |

| Orthogonality | Fully Orthogonal[6][9] | Quasi-Orthogonal[6][9] |

| Advantages | Milder Nα-deprotection conditions, suitable for acid-sensitive residues.[6] | Effective for long or hydrophobic sequences prone to aggregation.[18] |

| Disadvantages | Potential for aggregation in some sequences; Dibenzofulvene byproduct can cause side reactions if not properly scavenged. | Requires handling of hazardous strong acids (HF); harsher final cleavage conditions.[8] |

Cα-Carboxyl Group Protection

To prevent the carboxyl group of the first amino acid from reacting, it must also be protected.

-

In Solid-Phase Peptide Synthesis (SPPS): The solid support (resin) itself serves as the C-terminal protecting group.[1][19] The first amino acid is covalently attached to the resin via its carboxyl group. Common resins include Wang resin for peptide acids and Rink Amide resin for peptide amides in Fmoc synthesis, and Merrifield resin for Boc synthesis.[20]

-

In Solution-Phase Synthesis: Simple esters, such as methyl (Me) or ethyl (Et) esters, are used and are typically removed by saponification (base-catalyzed hydrolysis). Benzyl (Bzl) esters are also common and can be removed by catalytic hydrogenation, which offers an orthogonal removal strategy.[]

| Protecting Group | Abbreviation | Removal Conditions | Synthesis Type |

| Solid Support Resin | e.g., Wang, Rink Amide | Strong Acid (e.g., TFA, HF) | SPPS |

| Methyl Ester | -OMe | Base (Saponification, e.g., NaOH) | Solution-Phase |

| Ethyl Ester | -OEt | Base (Saponification, e.g., NaOH) | Solution-Phase |

| Benzyl Ester | -OBzl | Catalytic Hydrogenation (H₂/Pd) | Solution-Phase |

| tert-Butyl Ester | -OtBu | Acid (e.g., TFA) | Solution-Phase |

Side-Chain Protection

Many of the 20 proteinogenic amino acids have reactive functional groups in their side chains (R groups) that must be protected throughout the synthesis process.[22] These "permanent" protecting groups must be stable to the conditions used for temporary Nα-deprotection (e.g., piperidine in Fmoc chemistry or TFA in Boc chemistry) and are only removed during the final cleavage step.[1][23]

The selection of side-chain protecting groups is dictated by the chosen Nα-protection strategy.

-

Fmoc/tBu Strategy: Uses acid-labile side-chain protecting groups, such as tert-Butyl (tBu), Boc, and Trityl (Trt). These are stable to the basic conditions of Fmoc removal but are cleaved simultaneously with the peptide's release from the resin by a strong acid cocktail (e.g., TFA with scavengers).[9]

-

Boc/Bzl Strategy: Employs side-chain protecting groups that are stable to the moderate acid (TFA) used for Boc removal but are cleaved by very strong acids like hydrofluoric acid (HF).[9] Common groups are benzyl (Bzl) based or tosyl (Tos).[6]

| Amino Acid | Functional Group | Fmoc Strategy Protecting Group (Cleavage: TFA) | Boc Strategy Protecting Group (Cleavage: HF) |

| Arg (R) | Guanidinium | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Tos (Tosyl) |

| Asn (N) | Amide | Trt (Trityl) | Xan (Xanthyl) |

| Asp (D) | Carboxylic Acid | OtBu (tert-Butyl ester) | OBzl (Benzyl ester), OcHex (Cyclohexyl ester) |

| Cys (C) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) | 4-MeBzl (4-Methylbenzyl) |

| Gln (Q) | Amide | Trt (Trityl) | Xan (Xanthyl) |

| Glu (E) | Carboxylic Acid | OtBu (tert-Butyl ester) | OBzl (Benzyl ester), OcHex (Cyclohexyl ester) |

| His (H) | Imidazole | Trt (Trityl), Boc | Tos (Tosyl), Dnp (2,4-Dinitrophenyl) |

| Lys (K) | Amine | Boc (tert-Butoxycarbonyl) | 2-Cl-Z (2-Chlorobenzyloxycarbonyl) |

| Ser (S) | Hydroxyl | tBu (tert-Butyl ether) | Bzl (Benzyl ether) |

| Thr (T) | Hydroxyl | tBu (tert-Butyl ether) | Bzl (Benzyl ether) |

| Trp (W) | Indole | Boc (tert-Butoxycarbonyl) | For (Formyl) |

| Tyr (Y) | Phenolic Hydroxyl | tBu (tert-Butyl ether) | 2-Br-Z (2-Bromobenzyloxycarbonyl), Bzl |

Mandatory Visualizations: Workflows and Principles

Diagrams are essential for visualizing the logical flow and chemical principles of peptide synthesis.

Caption: General workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Caption: The chemical logic of a single Fmoc-SPPS cycle.

Caption: The chemical logic of a single Boc-SPPS cycle.

Caption: The principle of orthogonal protection in peptide synthesis.

Experimental Protocols

Detailed and reproducible protocols are critical for successful synthesis.

Protocol 1: Standard Fmoc-SPPS Cycle for a Single Amino Acid Coupling

This protocol assumes a peptide is being synthesized on a solid support resin (e.g., Rink Amide resin).

-

Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Washing: Thoroughly wash the resin to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. This is a critical step. Perform washes in the following sequence:

-

DMF (5-7 times)

-

Dichloromethane (DCM) (3 times)

-

DMF (3 times)

-

A colorimetric test (Kaiser or Ninhydrin test) can be performed to confirm the presence of a free primary amine (a positive test is indicated by a deep blue color).[4]

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, HATU; 0.95 equivalents relative to the amino acid) in DMF.

-

Add an activation base such as N,N-Diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[4]

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 45-60 minutes at room temperature.

-

-

Final Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[4]

-

A Kaiser test can be performed to confirm the completion of the coupling. A negative test (yellow beads) indicates no remaining free primary amines. If the test is positive, the coupling step should be repeated.

-

Protocol 2: Standard Boc-SPPS Cycle for a Single Amino Acid Coupling

-

Resin Wash: Wash the peptide-resin with DCM (3 times).

-

Boc Deprotection:

-

Add a solution of 50% (v/v) TFA in DCM to the resin.

-

Agitate for 2 minutes, drain, and repeat with a fresh portion of the TFA/DCM solution for 20-30 minutes.

-

-

Washing: Wash the resin to remove TFA.

-

DCM (3 times)

-

Isopropanol (1 time)

-

DCM (3 times)

-

-

Neutralization:

-

Add a solution of 5-10% (v/v) DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the protonated N-terminal amine.

-

Wash again with DCM (3-5 times) to remove excess DIEA.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the Boc-protected amino acid (3-5 equivalents) and an activating agent (e.g., HBTU; 0.95 equivalents) in DMF.

-

Add DIEA (2 equivalents) and pre-activate for 1-2 minutes.

-

Drain the DCM from the resin and add the activated amino acid solution.

-

Agitate for 60-120 minutes.

-

-

Final Wash:

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Protocol 3: Final Cleavage and Deprotection (Fmoc/tBu Strategy)

This protocol releases the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is "Reagent K":

-

Trifluoroacetic acid (TFA): 94%

-

Phenol: 2.5%

-

Water: 2.5%

-

Thioanisole: 1%

-

Note: Scavengers like phenol, water, and thioanisole are crucial to trap the reactive carbocations generated from the cleavage of side-chain protecting groups (e.g., tBu, Trt), preventing them from modifying sensitive residues like Trp or Met.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

-

Stir or agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin from the cleavage solution, collecting the filtrate which contains the peptide.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold (0°C) diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash 2-3 times.

-

-

Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification, typically by reverse-phase HPLC.

Conclusion

The strategic use of protecting groups is the intellectual and chemical foundation upon which peptide synthesis is built. The principles of temporary Nα-protection, permanent side-chain protection, and orthogonality allow for the controlled, sequential assembly of amino acids into complex and functionally active peptides. The evolution from the harsher Boc/Bzl strategy to the milder and more versatile Fmoc/tBu chemistry has significantly expanded the scope of peptide science, enabling the routine synthesis of previously inaccessible molecules. A thorough understanding of these core principles is indispensable for researchers, scientists, and drug development professionals aiming to harness the power of synthetic peptides.

References

- 1. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. benchchem.com [benchchem.com]

- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 8. lifetein.com [lifetein.com]

- 9. peptide.com [peptide.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

- 19. researchgate.net [researchgate.net]

- 20. peptide.com [peptide.com]

- 22. fiveable.me [fiveable.me]

- 23. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

A Comprehensive Technical Guide to the Principles of Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique pioneered by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has become the cornerstone of modern peptide science.[1][2] This method facilitates the efficient assembly of peptide chains in a stepwise manner on a solid, insoluble support, typically a resin.[3] The core principle of SPPS lies in anchoring the nascent peptide chain to this solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing, thus circumventing the laborious purification steps required in traditional solution-phase synthesis.[4][5] This guide provides an in-depth exploration of the fundamental principles of SPPS, including the core chemical strategies, experimental protocols, and critical considerations for synthesizing high-purity peptides for research and therapeutic applications.

Core Principles of Solid-Phase Peptide Synthesis

The SPPS process is a cyclical series of chemical reactions that sequentially adds amino acids to a growing peptide chain. The synthesis traditionally proceeds from the C-terminus to the N-terminus.[4] Each cycle of amino acid addition can be broken down into three primary steps: deprotection, activation and coupling, and washing.[3]

The Solid Support (Resin)

The choice of solid support is critical for a successful synthesis. The resin must be chemically inert to the reagents and solvents used, physically stable, and allow for efficient solvation to ensure accessibility of the reactive sites.[] The most common resins are based on cross-linked polystyrene beads, often functionalized with polyethylene glycol (PEG) to enhance swelling and solvation properties in polar solvents.[7] The resin is typically chosen based on the desired C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[1]

| Resin Type | C-Terminal Functionality | Common Linker | Typical Application |

| Wang Resin | Carboxylic Acid | 4-Alkoxybenzyl alcohol | Fmoc SPPS for peptide acids |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid / Protected Peptides | Trityl | Fmoc SPPS, mild cleavage conditions |

| Rink Amide Resin | Amide | Rink linker | Fmoc SPPS for peptide amides |

| Merrifield Resin | Carboxylic Acid | Chloromethyl | Boc SPPS for peptide acids |

Protecting Group Strategies: Fmoc vs. Boc

To prevent unwanted side reactions and ensure the correct peptide sequence, the reactive functional groups of the amino acids must be temporarily or permanently protected.[8] The two predominant orthogonal protection strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches.[9] Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others.[]

Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: This is the most widely used method in modern SPPS.[10] The Nα-amino group is protected by the base-labile Fmoc group, while the side-chain protecting groups are acid-labile (e.g., tert-butyl, tBu).[]

-

Deprotection: The Fmoc group is removed with a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[4]

-

Cleavage: The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is achieved with a strong acid, commonly trifluoroacetic acid (TFA).[4]

Boc (tert-butyloxycarbonyl) Strategy: This was the original strategy developed by Merrifield. The Nα-amino group is protected by the acid-labile Boc group, and the side-chain protecting groups are removed by a very strong acid.[9]

-

Deprotection: The Boc group is removed with a moderately strong acid, such as TFA.[9]

-

Cleavage: The final cleavage and removal of side-chain protecting groups require a strong acid, such as anhydrous hydrogen fluoride (HF).[9]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |

| Nα-Deprotection Reagent | 20% Piperidine in DMF | TFA in DCM |

| Final Cleavage Reagent | TFA-based cocktail | Anhydrous HF |

| Advantages | Milder conditions, easier automation, real-time monitoring.[] | Can be advantageous for synthesizing "difficult" or aggregation-prone sequences.[9] |

| Disadvantages | Can be more expensive, potential for diketopiperazine formation.[2][] | Requires specialized, hazardous equipment for HF cleavage.[9] |

The SPPS Workflow: A Step-by-Step Visualization

The general workflow of SPPS is a cyclical process, as illustrated in the following diagram.

Caption: A high-level overview of the cyclical workflow in solid-phase peptide synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in Fmoc-based SPPS.

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (0.1 mmol Scale)

This protocol outlines the manual synthesis process for elongating a peptide chain.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide or Wang resin (pre-loaded or for loading)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagent (e.g., HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the resin (0.1 mmol) in the synthesis vessel.

-

Add DMF (5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[11]

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF (5 mL) to the resin.

-

Agitate for 3 minutes and drain.

-

Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for 10-15 minutes.[11]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF (3 mL).

-

Add DIEA (0.8 mmol, 8 eq.) to the vial and allow the mixture to pre-activate for 2-5 minutes.[11]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.[11]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 5 mL).

-

-

Monitoring the Coupling Reaction (Kaiser Test):

-

A small sample of the resin beads is taken and washed.

-

The Kaiser test is performed to detect the presence of free primary amines. A blue color indicates an incomplete coupling, requiring a recoupling step.[12]

-

-

Repeat Cycle:

-

Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., water, triisopropylsilane - TIS)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation:

-

After the final synthesis cycle, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum.[11]

-

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail. A common formulation is "Reagent K": 95% TFA, 2.5% water, 2.5% TIS.[11] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin.

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[4]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.[11]

-

Centrifuge the tube to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)

Following cleavage, the crude peptide is purified to isolate the target peptide from synthesis-related impurities.[13]

Materials:

-

Crude peptide

-

Water (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Trifluoroacetic acid (TFA)

-

RP-HPLC system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of water and acetonitrile.[14]

-

Filter the sample to remove any particulates.

-

-

HPLC Method Development:

-

Perform an analytical run to determine the optimal gradient of the mobile phase (typically a gradient of increasing acetonitrile in water, both containing 0.1% TFA) for separating the target peptide from impurities.[15]

-

-

Preparative Purification:

-

Scale up the injection volume and run the preparative HPLC using the optimized gradient.[15]

-

Collect fractions corresponding to the peak of the target peptide.

-

-

Purity Analysis and Lyophilization:

-

Analyze the collected fractions for purity using analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final, purified peptide.

-

Quantitative Data in SPPS

The efficiency of each step in SPPS is crucial for the overall yield and purity of the final peptide. The following table summarizes typical quantitative parameters in Fmoc-SPPS.

| Parameter | Typical Value/Range | Significance |

| Resin Loading | 0.1 - 1.0 mmol/g | Determines the synthesis scale and can impact aggregation. |

| Amino Acid Equivalents | 3 - 5 eq. | Excess reagent drives the coupling reaction to completion. |

| Coupling Reagent Equivalents | 2.8 - 4.8 eq. | Stoichiometry is critical for efficient activation. |

| Base (DIEA) Equivalents | 6 - 10 eq. | Activates the coupling reagent and neutralizes the protonated amine. |

| Coupling Time | 30 - 120 min | Sequence-dependent; longer times may be needed for hindered amino acids. |

| Deprotection Time | 3 + 10-15 min (two treatments) | Ensures complete removal of the Fmoc group. |

| Single-Cycle Efficiency | > 99% | High efficiency is critical, especially for long peptides, as overall yield is a product of each step's yield.[] |

| Cleavage Time | 1 - 3 hours | Dependent on the peptide sequence and protecting groups. |

Visualization of Key Chemical Principles

Fmoc vs. Boc Deprotection and Cleavage Strategies

The orthogonality of the Fmoc and Boc strategies is a fundamental concept in SPPS. The following diagram illustrates the different chemical environments used for deprotection and cleavage in each strategy.

Caption: A comparison of the orthogonal deprotection and cleavage steps in Fmoc and Boc SPPS.

Conclusion

Solid-phase peptide synthesis has revolutionized the way peptides are created, enabling the routine synthesis of complex and modified peptides for a vast array of applications in research and drug development. A thorough understanding of the core principles, including the choice of solid support, protecting group strategy, and reaction conditions, is paramount for the successful synthesis of high-quality peptides. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers and scientists to optimize their SPPS workflows and achieve their synthetic goals. As the field continues to evolve, a strong foundation in these fundamental principles will remain essential for innovation in peptide science.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. peptide.com [peptide.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocol for H-D-Phe-OtBu.HCl in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Phe-OtBu.HCl, or D-Phenylalanine tert-butyl ester hydrochloride, is a protected amino acid derivative commonly utilized in solid-phase peptide synthesis (SPPS). The incorporation of a D-amino acid, such as D-phenylalanine, can significantly enhance the therapeutic potential of synthetic peptides by increasing their resistance to enzymatic degradation, thereby improving their in vivo stability and half-life. The tert-butyl (tBu) ester protecting group on the C-terminus is a cornerstone of the widely used Fmoc/tBu orthogonal protection strategy. This strategy relies on the stability of the tBu group to the basic conditions required for the removal of the N-terminal Fmoc group, and its lability to strong acidic conditions for the final cleavage of the peptide from the resin.

These application notes provide a detailed protocol for the efficient incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₃H₁₉NO₂·HCl |

| Molecular Weight | 257.76 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, NMP, and DCM |

| Storage | Store at 2-8°C, desiccated |

Principle of Fmoc/tBu Solid-Phase Peptide Synthesis

The synthesis of a peptide on a solid support follows a cyclic process of deprotection, washing, coupling, and washing. The N-terminus of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl ethers, esters, and carbamates. The C-terminal amino acid is anchored to a solid support resin via an acid-labile linker.

The use of this compound is typically for the introduction of a C-terminal D-phenylalanine residue or for the coupling of D-phenylalanine within the peptide sequence. When used as the first amino acid to be attached to the resin, the free carboxylic acid form (Fmoc-D-Phe-OH) is typically used. This compound is used in the coupling step after the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.

Experimental Protocols

Materials and Reagents

| Reagent | Recommended Grade |

| This compound | Peptide synthesis grade (>99% purity) |

| Fmoc-Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g loading |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |

| Dichloromethane (DCM) | ACS grade |

| Piperidine | Reagent grade |

| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |

| HBTU, HATU, or HCTU | Peptide synthesis grade |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous |